molecular formula C7H4Cl2N2S B3272532 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine CAS No. 56844-14-5

4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B3272532
CAS No.: 56844-14-5
M. Wt: 219.09 g/mol
InChI Key: LDYLXPXJZAKXCN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Pharmaceutical Sciences and Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical sciences. nih.govgoogle.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This significance is rooted in their vast structural diversity and their ability to interact with a wide range of biological targets. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

These scaffolds are integral to the design of therapeutic agents across numerous disease areas, including cancer, infectious diseases, and inflammatory conditions. google.comnih.govnih.gov Medicinal chemists utilize heterocyclic structures to create molecules with improved potency, selectivity, and safety profiles, thereby driving the discovery of novel and more effective medicines. nih.gov

Structural Overview of the Thieno[2,3-d]pyrimidine (B153573) Core

The thieno[2,3-d]pyrimidine core is a fused bicyclic heterocycle, consisting of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. arkat-usa.org This arrangement makes it a structural bioisostere of purine (B94841), a key component of nucleic acids like DNA and RNA. mdpi.comchemicalbook.com This structural similarity to endogenous purines allows thieno[2,3-d]pyrimidine derivatives to interact with various biological targets, including enzymes and receptors that recognize purine structures. mdpi.com

The core structure can exist in three isomeric forms, with the thieno[2,3-d]pyrimidine being the most extensively studied in medicinal chemistry. mdpi.comchemicalbook.com The planar, aromatic nature of this scaffold provides a rigid framework that can be strategically functionalized at various positions to modulate its biological activity and pharmacokinetic properties.

Historical Context and Evolution of Research on Thieno[2,3-d]pyrimidine Derivatives

Research into thieno[2,3-d]pyrimidine derivatives has evolved significantly over the years, driven by their diverse pharmacological potential. Initially synthesized and explored for their chemical properties, the scaffold quickly gained attention for its wide range of biological activities. Early studies revealed their potential as anti-inflammatory, analgesic, and antimicrobial agents. spectrabase.comchemicalbook.com

As synthetic methodologies advanced, researchers began to explore more complex derivatives, leading to the discovery of potent anticancer agents. researchgate.net Many thieno[2,3-d]pyrimidine-based compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology. mdpi.comnih.gov For instance, derivatives of this scaffold have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which play roles in tumor growth and angiogenesis. mdpi.comnih.gov The research has expanded to include applications in central nervous system (CNS) disorders and as antiviral agents, demonstrating the broad therapeutic promise of this heterocyclic system. mdpi.comsemanticscholar.org

The Role of 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine as a Core Structure and Synthetic Precursor

The compound this compound serves as a pivotal intermediate in the synthesis of more complex molecules. Its importance lies in the reactivity of the two chlorine atoms attached to the pyrimidine ring at positions 4 and 6. These chloro groups are excellent leaving groups, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov

This reactivity allows for the selective or sequential replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. This versatility enables chemists to readily generate large libraries of novel thieno[2,3-d]pyrimidine derivatives. By introducing different functional groups at these positions, researchers can systematically modify the molecule's structure to enhance its biological activity, selectivity, and physicochemical properties. The methyl group at position 5 also influences the electronic and steric environment of the scaffold, further contributing to the unique properties of the resulting derivatives. The strategic placement of these reactive chlorine handles makes this compound a valuable and versatile precursor for drug discovery and development programs.

Data Tables

Table 1: Examples of Biologically Active Thieno[2,3-d]pyrimidine Derivatives

This table showcases the diverse biological activities exhibited by various derivatives of the thieno[2,3-d]pyrimidine scaffold.

Derivative ClassExample Target/ActivityReference
4-Anilino-thieno[2,3-d]pyrimidinesEGFR Kinase Inhibitors (Anticancer) mdpi.com
5-Arylthieno[2,3-d]pyrimidinesFGFR1 Inhibitors (Anticancer)
Substituted thieno[2,3-d]pyrimidinesVEGFR-2 Kinase Inhibitors (Anticancer) nih.gov
Thieno[2,3-d]pyrimidine-based compoundsAnti-inflammatory, Analgesic spectrabase.comchemicalbook.com
TriazolothienopyrimidonesAntimicrobial Agents spectrabase.com
4-Amino-thieno[2,3-d]pyrimidinesTie-2 Inhibitors (Anti-angiogenesis)

Table 2: Common Synthetic Reactions for Modifying the Thieno[2,3-d]pyrimidine Scaffold

This table outlines key synthetic transformations used to construct and functionalize the thieno[2,3-d]pyrimidine core, often starting from precursors like 4,6-dichloro derivatives.

Reaction TypeDescriptionCommon ReagentsReference
Gewald ReactionA multicomponent reaction to form the initial 2-aminothiophene ring.Ketone/aldehyde, active methylene (B1212753) nitrile, sulfur, base (e.g., morpholine) nih.gov
CyclizationFormation of the pyrimidine ring onto the thiophene core.Formamide, Chloroformamidine hydrochloride nih.gov
ChlorinationConversion of hydroxyl or oxo groups to chloro groups, creating reactive sites.Phosphorus oxychloride (POCl₃) nih.gov
Nucleophilic Aromatic Substitution (SNAr)Displacement of chloro groups with various nucleophiles (amines, alkoxides, etc.).Primary/secondary amines, alcohols, thiols nih.gov
Suzuki-Miyaura CouplingA cross-coupling reaction to form carbon-carbon bonds, often at the chloro positions.Arylboronic acids, Palladium catalyst

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-4-5(8)10-2-11-7(4)12-6(3)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLXPXJZAKXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258983
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
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Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-14-5
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 5 Methylthieno 2,3 D Pyrimidine

Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Ring System

The construction of the fused thieno[2,3-d]pyrimidine ring system can be achieved through several strategic approaches, primarily involving the annulation of a thiophene (B33073) ring onto a pre-existing pyrimidine (B1678525) core.

One effective method for synthesizing the thieno[2,3-d]pyrimidine core involves the use of pyrimidine-5-carbaldehyde derivatives. A key precursor in this approach is 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. This method builds the thiophene ring onto the pyrimidine base. The synthesis typically proceeds by reacting the aldehyde with an active methylene (B1212753) compound, such as a malonic acid derivative, in the presence of a base. This is followed by a cyclization step to form the fused thiophene ring. The specific reaction conditions, including the choice of solvent and base, are critical for optimizing the yield and purity of the final product.

Another versatile strategy starts with more readily available pyrimidine precursors, such as 4,6-dichloro-2-(methylthio)pyrimidine. This approach involves the introduction of functional groups at the 5-position of the pyrimidine ring, which can then be elaborated to form the thiophene ring. For instance, the pyrimidine precursor can undergo Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, leading to the formation of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, which can then be cyclized as described previously. Alternatively, direct introduction of a thiophene ring precursor at the 5-position can be achieved through various coupling reactions.

Modifications of the Gewald reaction represent a powerful tool for the synthesis of thieno[2,3-d]pyrimidines. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene. In the context of thieno[2,3-d]pyrimidine synthesis, a suitably functionalized pyrimidine can act as the ketone or aldehyde equivalent. For example, a pyrimidine with an activated methylene group at the 5-position can react with sulfur and a nitrile to construct the fused thiophene ring. This one-pot, multi-component reaction is highly efficient for creating the desired heterocyclic system.

Derivatization and Functionalization Strategies at Key Positions

The chlorine atoms at the C-4 and C-6 positions of 4,6-dichloro-5-methylthieno[2,3-d]pyrimidine are highly susceptible to nucleophilic substitution, making them ideal handles for introducing a wide range of functional groups.

The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the chlorine atoms at C-4 and C-6 towards nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective replacement of the chlorine atoms with various nucleophiles. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The regioselectivity of the substitution can often be controlled by manipulating the reaction conditions, such as temperature and the nature of the nucleophile. For instance, the C-4 position is generally more reactive towards nucleophilic attack than the C-6 position. This differential reactivity allows for the selective functionalization of one position over the other.

PositionReagent/NucleophileProduct Type
C-4Primary/Secondary Amine4-Amino-6-chloro-5-methylthieno[2,3-d]pyrimidine
C-6Alcohol/Alkoxide4-Chloro-6-alkoxy-5-methylthieno[2,3-d]pyrimidine
C-4 and C-6Excess Amine4,6-Diamino-5-methylthieno[2,3-d]pyrimidine

While the C-4 and C-6 positions are readily functionalized via SNAr reactions, the C-5 methyl group offers another site for derivatization. However, a more versatile approach for introducing a wider array of functionalities at the C-5 position involves a lithiation strategy. This method typically requires the initial protection of the more reactive C-4 and C-6 positions. Following protection, the C-5 position can be deprotonated using a strong base, such as n-butyllithium, to form a lithiated intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a diverse range of substituents, including alkyl, aryl, and carbonyl groups. This strategy significantly expands the chemical space accessible from the this compound scaffold.

StepReagentIntermediate/Product
1. ProtectionProtecting Group4,6-Di(protected)-5-methylthieno[2,3-d]pyrimidine
2. Lithiationn-Butyllithium5-Lithio-4,6-di(protected)thieno[2,3-d]pyrimidine
3. Electrophilic QuenchElectrophile (e.g., Aldehyde, Alkyl halide)5-Substituted-4,6-di(protected)thieno[2,3-d]pyrimidine

Cyclization Reactions to Form Fused Thienopyrimidine Systems

Post-Synthetic Modifications and Functional Group Interconversions

Preparation of Carboxylic Acids, Esters, Hydrazides, and Alcohols

There is no specific information in the reviewed literature describing the conversion of the chloro or methyl groups of this compound into carboxylic acids, esters, hydrazides, or alcohols. General synthetic strategies for related heterocyclic systems would suggest that such transformations are feasible, typically involving initial nucleophilic substitution of the chlorine atoms. For instance, a chloro group could be displaced by a cyanide ion, which is then hydrolyzed to a carboxylic acid. This acid could subsequently be converted into an ester or, via reaction with hydrazine, a hydrazide. nih.govmdpi.com However, documented examples for this specific compound are absent.

Alkylation Reactions and Amide Bond Formation

Detailed research findings on the alkylation or amide bond formation reactions of derivatives of this compound are not available. Amide bond formation typically requires the presence of either a carboxylic acid or an amine functional group on the molecule, which would first need to be installed through modification of the initial structure. organic-chemistry.orgnih.gov Nucleophilic substitution of the chloro groups with amines is a common reaction for chloropyrimidines, and the resulting amino-thienopyrimidine could then undergo N-alkylation or participate in amide bond formation with a carboxylic acid. researchgate.net

Incorporation of Complex Heterocyclic Substituents (e.g., benzimidazoles, oxadiazoles)

While the incorporation of heterocyclic substituents like benzimidazoles and oxadiazoles is a known strategy in medicinal chemistry to modify pyrimidine-based scaffolds, specific examples starting with this compound are not described in the available literature. nih.govnih.gov The general methodology involves the nucleophilic substitution of the chloro groups by an amino- or thiol-substituted heterocycle. nih.gov Alternatively, a functional group like a hydrazide can be introduced and subsequently cyclized to form a 1,3,4-oxadiazole ring. researchgate.netnih.gov Without experimental data on the target compound, a detailed discussion of this topic is not possible.

Mechanistic Investigations of Biological Activities Mediated by Thieno 2,3 D Pyrimidine Derivatives

Antimicrobial Activity: Molecular Targets and Cellular Mechanisms

Derivatives of thieno[2,3-d]pyrimidine (B153573) have demonstrated significant potential as antimicrobial agents, targeting essential cellular processes in bacteria. Their mechanisms of action often involve the disruption of protein synthesis, a fundamental pathway for bacterial survival.

Interaction with Bacterial Ribosomal Components (e.g., 16S subunit)

While direct interaction studies for 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine are not extensively detailed, the broader class of thienopyrimidine compounds is known to interfere with bacterial protein synthesis. A primary target of this interference is the bacterial ribosome. The ribosome's small subunit (30S) contains the 16S ribosomal RNA (rRNA), which plays a critical structural role and is directly involved in the initiation of protein synthesis. Specifically, the 3'-end of the 16S rRNA contains the anti-Shine-Dalgarno sequence that binds to the messenger RNA (mRNA), properly aligning it for translation. By targeting components of the ribosome, thienopyrimidine derivatives can disrupt these crucial interactions, leading to the inhibition of bacterial growth.

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

A well-established molecular target for thieno[2,3-d]pyrimidine derivatives is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com This enzyme is essential in many bacterial pathogens as it catalyzes the transfer of a methyl group to a specific guanine (B1146940) base in transfer RNA (tRNA). semanticscholar.org This modification is critical for maintaining the correct reading frame during protein synthesis.

The inhibition of TrmD by thienopyrimidinones disrupts this process, leading to +1 frameshift errors and premature termination of protein synthesis, which is ultimately lethal to the bacteria. nuph.edu.ua The TrmD enzyme is an attractive antibiotic target because it is conserved across many bacterial species but is distinct from its functional homolog in eukaryotes, suggesting a potential for selective toxicity. semanticscholar.orgnuph.edu.ua Structure-based drug design has led to the synthesis of potent thienopyrimidinone derivatives that act as TrmD inhibitors, with some exhibiting nanomolar potency in vitro. semanticscholar.org Molecular docking studies have further confirmed the high affinity of various thieno[2,3-d]pyrimidine derivatives for the active site of TrmD from pathogens like Pseudomonas aeruginosa. mdpi.com

Thieno[2,3-d]pyrimidine DerivativeTargetInhibitory Activity (IC50)
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideTrmD (from P. aeruginosa)High affinity observed in docking studies
Various ThienopyrimidinonesTrmD (from P. aeruginosa and M. tuberculosis)Nanomolar potency in vitro
Table 1. Inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against tRNA (Guanine37-N1)-methyltransferase (TrmD). Data compiled from molecular docking and in vitro studies. mdpi.comsemanticscholar.org

Spectrum of Activity Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

Thieno[2,3-d]pyrimidine derivatives have been evaluated against a range of pathogenic bacteria, demonstrating activity against both Gram-positive and Gram-negative organisms. The specific substitutions on the thieno[2,3-d]pyrimidine core are crucial in determining the spectrum and potency of antimicrobial activity.

For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.net The activity was found to be highest for derivatives with either no substituent or small substituents like methyl or methoxy (B1213986) groups on the benzyl (B1604629) ring. pensoft.net Other studies have synthesized hybrid molecules incorporating benzimidazole (B57391) moieties onto the thieno[2,3-d]pyrimidine scaffold, which showed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com

PathogenDerivative TypeObserved Activity
Staphylococcus aureusN-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesHigh activity observed
Bacillus subtilisN-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesHigh activity observed
Pseudomonas aeruginosaN-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesLesser activity observed
Gram-positive & Gram-negative bacteriaS-alkyl benzimidazole-thienopyrimidinesAntimicrobial properties revealed
Table 2. Spectrum of antimicrobial activity for different classes of thieno[2,3-d]pyrimidine derivatives against various pathogens. mdpi.compensoft.net

Kinase Inhibitory Potentials and Signaling Pathways

In addition to their antimicrobial effects, thieno[2,3-d]pyrimidine derivatives are potent modulators of kinase signaling pathways, which are often dysregulated in diseases like cancer. Their structural similarity to purine (B94841) makes them suitable scaffolds for designing inhibitors that compete with adenosine (B11128) triphosphate (ATP) in the kinase domain of these enzymes.

Estrogen Receptor Alpha (ERα) Ligand Binding and Agonist/Antagonist Modulation

The estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a critical role in the development and progression of a majority of breast cancers. Research has identified thieno[2,3-d]pyrimidines as a novel chemotype for nonsteroidal estrogens. Specific phenolic derivatives of this scaffold have been shown to bind to the ERα ligand-binding domain with high affinity. This binding can either mimic the natural hormone (agonist activity) or block its action (antagonist activity), depending on the specific chemical modifications of the core structure.

Structure-guided optimization has led to the development of potent nonsteroidal estrogens based on the thieno[2,3-d]pyrimidine core. These compounds can initiate the transcriptional activation of estrogen-responsive genes, demonstrating their potential to modulate ERα signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is a key driver in the growth and proliferation of many human cancers, including non-small-cell lung cancer. clausiuspress.com The thieno[2,3-d]pyrimidine scaffold has been extensively used to develop potent and selective EGFR inhibitors. nih.gov These small molecules typically act by competing with ATP for the binding site within the intracellular kinase domain of the receptor. clausiuspress.com

The design and synthesis of 4-anilinothieno[2,3-d]pyrimidines have yielded compounds that act as dual inhibitors of both EGFR and the human epidermal growth factor receptor 2 (HER-2). nih.gov Certain derivatives have demonstrated inhibitory activity in the submicromolar range. nih.gov For instance, the introduction of specific chemical groups, such as a 4-(3-fluorobenzyloxy)-3-chloroaniline tail, onto the thienopyrimidine core has led to compounds with significantly enhanced inhibitory activity against both EGFR and HER-2, with IC50 values as low as 0.2 µM and 0.5 µM, respectively. nih.gov Such compounds have also shown significant growth inhibition in various cancer cell lines. nih.gov The versatility of the thieno[2,3-d]pyrimidine core, often built from intermediates like this compound, allows for the chemical modifications necessary to achieve high potency and selectivity for EGFR and other related kinases. drugbank.comnih.gov

Derivative ClassTarget Kinase(s)Inhibitory Potency (IC50)
4,6-disubstituted thieno[2,3-d]pyrimidineEGFR0.5 nM
4-anilinothieno[2,3-d]pyrimidine (Compound 8f)EGFR / HER-20.2 µM / 0.5 µM
4-anilinothieno[2,3-d]pyrimidine (Compound 8e)EGFR / HER-20.3 µM / 1.3 µM
Table 3. Kinase inhibitory potentials of selected thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising scaffold for the development of novel acetylcholinesterase (AChE) inhibitors, which are key therapeutic agents for managing Alzheimer's disease. Research into this area has identified several potent inhibitors.

One study highlighted a series of thieno[2,3-d]pyrimidine derivatives, with a particular compound demonstrating high potency with an IC50 value of 0.199 µM. ekb.eg Structure-activity relationship (SAR) findings from this research indicated that the presence of hydrogen-bond donors and electron-donating moieties on the molecule enhanced the inhibitory activity. ekb.eg Molecular docking studies provided insight into the binding mechanism, revealing strong π–π stacking and hydrogen bonding interactions between the inhibitor and key amino acid residues within the active site of the AChE enzyme. ekb.eg These computational studies, combined with in silico ADME profiling, confirmed that these compounds possess drug-like properties consistent with Lipinski's rule of five, suggesting their potential for further development. ekb.eg

Compound ScaffoldKey Structural Features for ActivityPotency (IC50)Binding Interactions
Thieno[2,3-d]pyrimidineHydrogen-bond donors, electron-donating moieties0.199 µM (for most potent compound)π–π stacking, hydrogen bonding

Exploration of Activity Against Other Kinase Families

The thieno[2,3-d]pyrimidine core has been extensively utilized in the design of kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways often dysregulated in cancer. One of the most significant targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

A study focused on designing and synthesizing eighteen thieno[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors. nih.gov The anticancer activity of these compounds was evaluated against several human cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). nih.gov Several derivatives showed excellent anticancer activity, with one compound in particular exhibiting the highest cytotoxic effects against HCT-116 and HepG2 cell lines, with IC50 values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively. nih.gov Molecular docking studies were performed to elucidate the binding interactions within the VEGFR-2 active site, supporting the mechanism of action. nih.gov

Beyond VEGFR-2, other kinase families have also been targeted. The structural similarity of thieno[2,3-d]pyrimidines to quinazolines, a well-known scaffold for tyrosine kinase inhibitors, has prompted investigations into their effects on receptors like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

Target KinaseCompound ScaffoldCell LineActivity (IC50)
VEGFR-2Thieno[2,3-d]pyrimidineHCT-1162.80 ± 0.16 µM
VEGFR-2Thieno[2,3-d]pyrimidineHepG24.10 ± 0.45 µM

Antifolate Mechanisms: Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) (for structurally related compounds)

A significant area of research for thieno[2,3-d]pyrimidine derivatives has been their role as antifolates, compounds that interfere with the action of folic acid. Folate-dependent enzymes are critical for the synthesis of nucleotides required for DNA replication and cell division, making them prime targets in cancer chemotherapy. nih.gov Two such key enzymes are thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govwikipedia.org

Thieno[2,3-d]pyrimidines have been developed as potent dual inhibitors of both human TS and DHFR. nih.govacs.org The isosteric replacement of the pyrrolo[2,3-d]pyrimidine scaffold (found in the clinically used drug Pemetrexed) with thieno[2,3-d]pyrimidine has been shown to maintain potent TS inhibition while significantly increasing DHFR inhibitory activity. nih.govacs.org For instance, one classical antifolate analogue, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a potent inhibitor of human TS and was 330-fold more potent against human DHFR than pemetrexed. nih.govacs.org Nonclassical analogues (lacking the glutamate (B1630785) tail) also demonstrated potent TS inhibition and moderate DHFR inhibition. nih.govacs.org These compounds function by blocking the synthesis of dTMP (deoxythymidine monophosphate) and the regeneration of tetrahydrofolate, respectively, thereby disrupting DNA synthesis and leading to cell death. nih.govwikipedia.org

Compound ClassTarget EnzymeRelative Potency
Classical thieno[2,3-d]pyrimidine antifolateHuman Thymidylate Synthase (TS)~238-fold more potent than Pemetrexed
Classical thieno[2,3-d]pyrimidine antifolateHuman Dihydrofolate Reductase (DHFR)~330-fold more potent than Pemetrexed
Nonclassical thieno[2,3-d]pyrimidine antifolatesHuman Thymidylate Synthase (TS)More potent than Pemetrexed
Nonclassical thieno[2,3-d]pyrimidine antifolatesHuman Dihydrofolate Reductase (DHFR)IC50 values in the range of 0.56 to 5.6 µM

Mechanisms of Cytotoxic Action in Cellular Models (e.g., MCF-7 breast cancer cell line)

The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been extensively studied in various cancer cell lines, with a particular focus on breast cancer lines like MCF-7. nih.govonlinejbs.com The mechanisms underlying this cytotoxicity are often linked to the enzyme inhibition profiles discussed previously, such as the inhibition of kinases and folate-dependent enzymes. nih.gov

In one study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated for their antiproliferative activity against MCF-7 cells. One of the most effective compounds demonstrated an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). researchgate.net Another investigation into S-alkylated thieno[2,3-d]pyrimidin-4-ones identified a derivative with potent cytotoxicity against MCF-7 cells, showing an IC50 of 4.0 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) (IC50 of 6.3 µM) in the same assay. connectjournals.com

The mechanism of action for many of these compounds involves inducing apoptosis (programmed cell death) and causing cell cycle arrest. onlinejbs.com For example, some thieno[2,3-d]pyrimidines have been shown to cause cell death and reduce the survival of MCF-7 cells. onlinejbs.com Beyond direct enzyme inhibition, the selective uptake of certain antifolate thieno[2,3-d]pyrimidine derivatives through folate receptors (FRs), which are often overexpressed on cancer cells, represents another key mechanistic feature. This selective transport enhances their cytotoxic effects on FR-expressing cells while sparing normal cells that may rely on other folate transporters. nih.govacs.org

Compound SeriesCell LineCytotoxicity (IC50)Proposed Mechanism
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-74.3 ± 0.11 µg/mL (0.013 µM)Antiproliferative activity
S-alkylated thieno[2,3-d]pyrimidin-4-onesMCF-74.0 µMCytotoxicity, potentially exceeding standard chemotherapy agents

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine, molecular docking simulations can be employed to predict its binding pose and estimate its binding affinity to various biological targets. This process involves generating a three-dimensional model of the compound and docking it into the crystal structure of a target protein. The resulting poses are then scored based on various energy functions to identify the most likely binding conformation. The thieno[2,3-d]pyrimidine (B153573) scaffold is known to interact with a range of protein kinases, and docking studies on analogs have been instrumental in understanding their inhibitory mechanisms. For instance, derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated for their potential as anticancer agents, with docking studies helping to elucidate their interactions with target enzymes. Similarly, docking studies of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have provided insights into their role as Mnk inhibitors.

A hypothetical docking study of this compound against a protein kinase target would likely reveal the thieno[2,3-d]pyrimidine core forming key interactions within the ATP-binding pocket. The dichloro and methyl substitutions would then be analyzed for their influence on the binding affinity and selectivity.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Val56, Ala71, Leu174
Cyclin-Dependent Kinase 2-9.2Ile20, Gly21, Phe80
Epidermal Growth Factor Receptor-7.8Leu718, Val726, Ala743

A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions between the ligand and the target protein. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex. For this compound, the nitrogen atoms in the pyrimidine (B1678525) ring are potential hydrogen bond acceptors, while the dichlorinated methyl-thieno fused ring system can participate in hydrophobic and van der Waals interactions. The chlorine atoms can also form halogen bonds, which are increasingly recognized as important in drug-receptor interactions.

Analysis of these interactions provides a structural basis for the observed or predicted binding affinity and can guide the design of more potent and selective analogs. For example, if a hydrogen bond is predicted to be crucial for binding, modifications to the ligand that enhance this interaction could lead to improved activity.

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these studies can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its chemical behavior and its potential to interact with biological macromolecules.

DFT calculations can be used to determine the optimized geometry of the molecule and to calculate various molecular descriptors, such as the electrostatic potential surface, which can reveal regions of the molecule that are likely to be involved in electrostatic interactions. Furthermore, the energies of the HOMO and LUMO can be used to predict the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. While specific DFT studies on this compound are not widely reported, such studies on related pyrimidine derivatives have been used to successfully predict their chemical properties.

Quantum Chemical Property Calculated Value (Hypothetical) Interpretation
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DProvides insight into the overall polarity of the molecule.

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained from a docking study.

For this compound, a pharmacophore model could be developed based on its predicted binding mode to a specific target. This model would typically include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify other molecules that possess the same pharmacophoric features and are therefore likely to be active against the same target. This approach has been successfully applied to the discovery of novel inhibitors based on the thieno[2,3-d]pyrimidine scaffold.

Structure-Based Drug Design for Target-Specific Lead Optimization

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to guide the design of new and improved drug candidates. This iterative process typically involves molecular docking, followed by the synthesis and biological evaluation of the designed compounds. The structural information from the co-crystal structure of a ligand bound to its target provides invaluable insights for lead optimization.

In the context of this compound, if it is identified as a hit against a particular target, SBDD can be employed to optimize its structure to enhance its potency, selectivity, and pharmacokinetic properties. For example, by analyzing the binding pocket of the target protein, medicinal chemists can identify opportunities to introduce new functional groups to the this compound scaffold that can form additional favorable interactions, leading to a more potent inhibitor. This approach has been widely used in the development of kinase inhibitors based on the thieno[2,3-d]pyrimidine core.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

1H NMR: Proton NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine, one would expect to observe a singlet for the methyl (–CH3) group protons and a singlet for the proton on the thiophene (B33073) ring (C2-H). The chemical shifts (δ, in ppm) of these signals would provide information about their electronic environment.

13C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. For the target compound, distinct signals would be expected for the methyl carbon, the carbons of the thiophene ring, and the carbons of the pyrimidine (B1678525) ring. The chemical shifts would indicate the nature of each carbon atom (e.g., aliphatic, aromatic, attached to electronegative atoms like chlorine or nitrogen).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands (in cm-1) for C-H stretching and bending from the methyl group and the aromatic thiophene ring, C=C and C=N stretching vibrations from the fused heterocyclic ring system, and C-Cl stretching vibrations.

Mass Spectrometry (MS, LC/MS, APCI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental formula (C7H4Cl2N2S). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (35Cl and 37Cl isotopes).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The bonds in this compound would break in predictable ways upon ionization, yielding fragment ions that can help confirm the connectivity of the atoms.

LC/MS and APCI: Liquid chromatography-mass spectrometry (LC/MS) would couple the separation power of HPLC with the detection capabilities of MS. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for this type of molecule, as it is effective for moderately polar compounds.

Elemental Analysis (e.g., CHNOS) for Compositional Verification

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, sulfur) in a compound. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its chemical formula, C7H4Cl2N2S, to verify its elemental composition and purity.

Chromatographic Techniques (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively assess purity and monitor reactions. A pure sample of this compound would appear as a single spot on a TLC plate, and its retention factor (Rf) would be characteristic for a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A pure sample would show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). HPLC is widely used to determine the purity of final products in synthetic chemistry.

Future Research Directions and Emerging Therapeutic Potentials

Development of Next-Generation Antimicrobial Agents with Novel Mechanisms of Action

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial agents with unconventional mechanisms of action. Thieno[2,3-d]pyrimidine (B153573) derivatives have emerged as a promising class of compounds in this regard. nih.govnih.gov For instance, certain synthesized thieno[2,3-d]pyrimidinediones have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Future research is geared towards elucidating the specific mechanisms by which these compounds exert their antimicrobial effects. Unlike many existing antibiotics, the mode of action for these thieno[2,3-d]pyrimidine derivatives is largely unknown. nih.gov Investigations are underway to determine if they inhibit novel bacterial targets, which could circumvent existing resistance mechanisms. The low cytotoxicity and hemolytic activity observed for some of these compounds further support their potential as scaffolds for developing new Gram-positive antibacterial drugs. nih.govnih.gov The development of hybrid molecules incorporating the thieno[2,3-d]pyrimidine core with other known antimicrobial pharmacophores is another promising strategy to create next-generation antimicrobial agents. mdpi.com

Refinement of Estrogen Receptor Modulators Based on Thieno[2,3-d]pyrimidine Scaffold

Selective estrogen receptor modulators (SERMs) are a critical class of drugs for the treatment of hormone-responsive cancers and other estrogen-related conditions. nih.govdrugbank.com The thieno[2,3-d]pyrimidine scaffold has been identified as a novel chemotype for the development of nonsteroidal estrogens and antiestrogens. nih.gov A phenolic thieno[2,3-d]pyrimidine derivative has shown affinity for estrogen receptor α (ERα), demonstrating the potential of this scaffold to mimic the action of natural steroidal hormones. nih.govresearchgate.net

The chemical tractability of the thieno[2,3-d]pyrimidine core allows for systematic structural modifications to optimize binding affinity and functional activity at the estrogen receptor. nih.gov X-ray crystallography studies have provided insights into the molecular interactions between these compounds and the ERα ligand-binding pocket, which can guide the rational design of new analogues. nih.gov Future research will focus on refining the substituents on the thieno[2,3-d]pyrimidine ring to develop SERMs with improved tissue selectivity and desired agonist/antagonist profiles. nih.gov The goal is to create compounds that can effectively modulate estrogen receptor activity with fewer side effects, offering new therapeutic options for breast cancer and osteoporosis. nih.gov

Expansion of Thieno[2,3-d]pyrimidines as Broad-Spectrum Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. researchgate.netrsc.org The thieno[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" for the design of kinase inhibitors due to its structural resemblance to the adenine (B156593) core of ATP. researchgate.netdntb.gov.ua Derivatives of this scaffold have been shown to inhibit a variety of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov

The development of thieno[2,3-d]pyrimidine-based compounds as dual or multi-kinase inhibitors is a key area of future research. nih.gov For example, compounds that simultaneously inhibit both c-Met and VEGFR-2 have been designed and synthesized, showing potent anticancer activity. nih.gov This approach can be more effective than single-target therapies by simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis. researchgate.net Further exploration of the structure-activity relationships of these compounds will enable the design of inhibitors with tailored selectivity profiles, potentially leading to more effective and less toxic cancer therapies. researchgate.net

Table 1: Investigated Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives

Kinase Target Therapeutic Relevance Reference
VEGFR-2 Angiogenesis in cancer nih.gov
c-Met Cancer cell proliferation and metastasis nih.gov
FLT3 Acute Myeloid Leukemia (AML) nih.gov
B-Raf Melanoma and other cancers researchgate.net
EGFR Various cancers including lung and breast researchgate.net

Exploration in Other Therapeutic Areas (e.g., Anti-inflammatory, Antiviral)

The biological versatility of the thieno[2,3-d]pyrimidine scaffold extends beyond antimicrobial and anticancer applications. ijacskros.com Derivatives of this heterocyclic system have shown potential as anti-inflammatory and antiviral agents. nih.gov Certain thieno[2,3-d]pyrimidine compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators, suggesting their utility in treating inflammatory disorders. nih.gov

In the realm of antiviral research, thienopyrimidine derivatives have been investigated for their activity against various viruses. ijacskros.comnih.gov The structural similarity to purine (B94841) nucleosides suggests that these compounds could interfere with viral replication by inhibiting viral polymerases or other essential enzymes. nih.gov Future studies will likely focus on screening libraries of thieno[2,3-d]pyrimidine derivatives against a broader range of viruses and elucidating their mechanisms of antiviral action. The potential to develop novel anti-inflammatory and antiviral drugs from this scaffold is a growing area of interest in medicinal chemistry. nih.gov

Strategies for Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. The development of therapeutic agents that can overcome or circumvent resistance mechanisms is a critical research priority. One promising strategy involving the thieno[2,3-d]pyrimidine scaffold is the design of dual-target inhibitors. researchgate.net For instance, in cancer therapy, resistance to EGFR inhibitors can arise from the activation of alternative signaling pathways, such as the one mediated by VEGFR-2. researchgate.net By designing a single molecule that can inhibit both EGFR and VEGFR-2, it may be possible to prevent or delay the onset of drug resistance. researchgate.net

Another approach is to develop compounds that target novel biological pathways that are not susceptible to existing resistance mechanisms. The discovery of thieno[2,3-d]pyrimidinediones with activity against multi-drug resistant bacteria is an example of this strategy. nih.gov The unique, and as yet unknown, mechanism of action of these compounds suggests they may be effective against pathogens that have developed resistance to conventional antibiotics. nih.gov Future research will focus on identifying the molecular targets of these compounds and optimizing their structures to enhance their potency and spectrum of activity against resistant strains.

Integration of Multi-Target Drug Design Principles

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases with multifactorial etiologies. The thieno[2,3-d]pyrimidine scaffold is well-suited for the application of multi-target drug design principles due to its ability to be decorated with various functional groups that can interact with different biological targets. researchgate.net

The development of dual inhibitors of EGFR and VEGFR-2 is a prime example of this approach. researchgate.net By carefully selecting and positioning different substituents on the thieno[2,3-d]pyrimidine core, it is possible to create compounds with balanced activity against multiple targets. This can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. Future efforts in this area will involve the use of computational modeling and structure-based design to rationally create multi-target ligands based on the thieno[2,3-d]pyrimidine scaffold for the treatment of cancer, inflammatory diseases, and other complex disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,6-dichloro-5-methylthieno[2,3-d]pyrimidine, and what reaction conditions optimize yield?

  • Answer : A common approach involves functionalizing pyrimidine precursors. For example, 4,6-dichloro-2-(methylsulfanyl)pyrimidine can undergo lithiation with lithium diisopropylamide (LDA) at –78°C in THF, followed by reaction with electrophiles like α-keto esters. Subsequent cyclization with sodium hydrogensulfide yields thieno[2,3-d]pyrimidine derivatives . Optimizing stoichiometry, temperature control (–78°C for lithiation), and solvent purity (anhydrous THF) are critical for high yields (>70%) .

Q. How can researchers characterize the purity and structure of this compound?

  • Answer : Use GC-MS for purity analysis and structural confirmation. For example, GC-MS of related 2,4-dichloro-thieno[2,3-d]pyrimidine derivatives shows distinct fragmentation patterns corresponding to chlorine isotopes and sulfur-containing fragments . NMR (¹H/¹³C) and HRMS further validate substitution patterns, with characteristic shifts for methyl groups (~δ 2.5 ppm in ¹H NMR) and chlorine atoms .

Q. What are the physicochemical properties of this compound relevant to experimental design?

  • Answer : The compound (C₇H₄Cl₂N₂S) has a molecular weight of 219.09 g/mol. Density is approximately 1.6 g/cm³, though experimental validation is recommended. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while low water solubility necessitates organic-phase handling .

Advanced Research Questions

Q. How do substituent positions (4,6-dichloro vs. 2,4-dichloro) influence reactivity in thieno[2,3-d]pyrimidine derivatives?

  • Answer : The 4,6-dichloro configuration enhances electrophilicity at the 5-position, enabling regioselective nucleophilic substitution. For example, 4,6-dichloro derivatives react preferentially at the 5-position with Grignard reagents, whereas 2,4-dichloro analogs favor reactivity at the 2-position. Computational studies (DFT) suggest this is due to electronic effects from the fused thiophene ring .

Q. What strategies mitigate contradictions in reported biological activity data for thieno[2,3-d]pyrimidines?

  • Answer : Discrepancies often arise from impurities or isomerization during synthesis. For instance, trace dimethyl sulfoxide (DMSO) in biological assays can react with chlorine substituents, altering activity. Rigorous purification (e.g., column chromatography with silica gel, ≥95% purity by HPLC) and isomer-specific characterization (e.g., NOESY NMR) are essential .

Q. How can this compound serve as a precursor for antitumor or antimicrobial agents?

  • Answer : The compound’s chloro and methyl groups enable derivatization. For example:

  • Antimicrobial : React with hydrazines to form hydrazide derivatives, showing MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Antitumor : Suzuki coupling with boronic acids introduces aryl groups, enhancing kinase inhibition (IC₅₀ ~50 nM for EGFR mutants) .

Q. What catalytic systems improve efficiency in cross-coupling reactions involving this compound?

  • Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) enable efficient Suzuki-Miyaura couplings at 80°C in dioxane/water (yields >85%). For Buchwald-Hartwig aminations, Pd₂(dba)₃ with Xantphos reduces side-product formation .

Methodological Considerations

Q. How to troubleshoot low yields in cyclization steps during synthesis?

  • Answer : Common issues include:

  • Incomplete deprotonation : Ensure LDA is freshly prepared and added in 1.1–1.3 equivalents.
  • Moisture sensitivity : Use Schlenk lines for anhydrous conditions.
  • Side reactions : Quench reactions with NH₄Cl (aq) to stabilize intermediates .

Q. What analytical techniques resolve structural ambiguities in substituted thieno[2,3-d]pyrimidines?

  • Answer : Single-crystal X-ray diffraction provides definitive confirmation. For dynamic structures, VT-NMR (variable-temperature) identifies tautomeric forms, while LC-MS/MS distinguishes isobaric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.